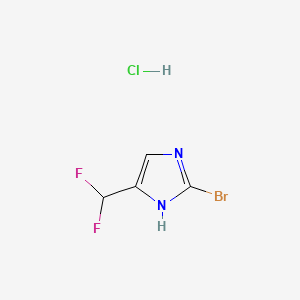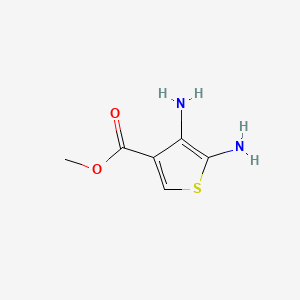
(5E,8E,11E,13E,15S)-15-hydroperoxyicosa-5,8,11,13-tetraenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
15(S)-Hydroperoxyeicosatetraenoic acid is a hydroperoxide derivative of arachidonic acid. It is an important intermediate in the biosynthesis of various bioactive lipids, including leukotrienes and lipoxins. This compound plays a crucial role in the regulation of inflammation and immune responses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
15(S)-Hydroperoxyeicosatetraenoic acid can be synthesized through the enzymatic oxidation of arachidonic acid by lipoxygenases. The reaction typically involves the use of soybean lipoxygenase or other similar enzymes under controlled conditions. The reaction is carried out in an aqueous buffer at a pH of around 7.4 and a temperature of 25°C. The product is then purified using chromatographic techniques.
Industrial Production Methods
Industrial production of 15(S)-Hydroperoxyeicosatetraenoic acid involves large-scale enzymatic reactions using bioreactors. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters such as pH, temperature, and enzyme concentration. The product is isolated and purified using advanced chromatographic methods to ensure high purity and quality.
Análisis De Reacciones Químicas
Types of Reactions
15(S)-Hydroperoxyeicosatetraenoic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form 15(S)-hydroxyeicosatetraenoic acid.
Reduction: It can be reduced to form 15(S)-hydroxyeicosatetraenoic acid using reducing agents such as sodium borohydride.
Substitution: It can undergo substitution reactions with nucleophiles to form various derivatives.
Common Reagents and Conditions
Oxidation: Enzymatic oxidation using lipoxygenases.
Reduction: Sodium borohydride in an aqueous or alcoholic medium.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
15(S)-Hydroxyeicosatetraenoic acid: Formed through oxidation or reduction reactions.
Various derivatives: Formed through substitution reactions with nucleophiles.
Aplicaciones Científicas De Investigación
15(S)-Hydroperoxyeicosatetraenoic acid has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various bioactive lipids.
Biology: Studied for its role in the regulation of inflammation and immune responses.
Medicine: Investigated for its potential therapeutic applications in inflammatory diseases and cancer.
Industry: Used in the production of bioactive compounds for pharmaceuticals and nutraceuticals.
Mecanismo De Acción
15(S)-Hydroperoxyeicosatetraenoic acid exerts its effects through the activation of specific receptors and signaling pathways. It is a substrate for various enzymes, including lipoxygenases and peroxidases, which convert it into bioactive lipids. These lipids then interact with specific receptors on cell surfaces, leading to the activation of signaling pathways that regulate inflammation and immune responses.
Comparación Con Compuestos Similares
15(S)-Hydroperoxyeicosatetraenoic acid is unique in its specific stereochemistry and biological activity. Similar compounds include:
12(S)-Hydroperoxyeicosatetraenoic acid: Another hydroperoxide derivative of arachidonic acid with different biological activities.
5(S)-Hydroperoxyeicosatetraenoic acid: Involved in the biosynthesis of leukotrienes, which are potent inflammatory mediators.
15(S)-Hydroperoxyeicosatetraenoic acid is distinguished by its specific role in the biosynthesis of lipoxins, which are anti-inflammatory and pro-resolving mediators.
Propiedades
Fórmula molecular |
C20H32O4 |
|---|---|
Peso molecular |
336.5 g/mol |
Nombre IUPAC |
(5E,8E,11E,13E,15S)-15-hydroperoxyicosa-5,8,11,13-tetraenoic acid |
InChI |
InChI=1S/C20H32O4/c1-2-3-13-16-19(24-23)17-14-11-9-7-5-4-6-8-10-12-15-18-20(21)22/h4-5,8-11,14,17,19,23H,2-3,6-7,12-13,15-16,18H2,1H3,(H,21,22)/b5-4+,10-8+,11-9+,17-14+/t19-/m0/s1 |
Clave InChI |
BFWYTORDSFIVKP-IXNHTQMRSA-N |
SMILES isomérico |
CCCCC[C@@H](/C=C/C=C/C/C=C/C/C=C/CCCC(=O)O)OO |
SMILES canónico |
CCCCCC(C=CC=CCC=CCC=CCCCC(=O)O)OO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-oxa-8-azaspiro[4.5]dec-3-ene-8-carboxylate](/img/structure/B13897356.png)
![[2,2-Dimethyl-5-(2-trityloxyacetyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate](/img/structure/B13897360.png)


![3-Bromo-6,7,8,9-tetrahydropyrido[3,2-c]azepin-5-one](/img/structure/B13897390.png)
![Propan-2-yl 2-[1-(4-methoxyphenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]-2-oxoacetate](/img/structure/B13897394.png)

